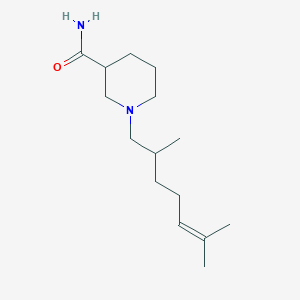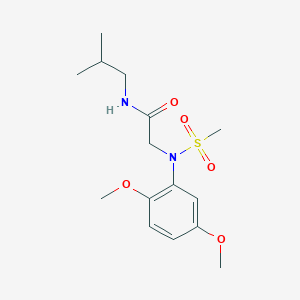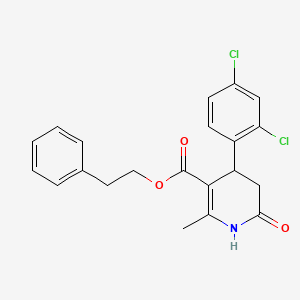![molecular formula C18H22O4 B5218945 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5218945.png)
1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene), also known as Bis(2-methoxyphenyl) 1,4-butanediol or Bisbenzylisoquinoline, is a chemical compound that has been widely used in scientific research. It is a white or off-white powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mécanisme D'action
The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol is not fully understood. However, it has been suggested that its anti-tumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been suggested that this compound may inhibit the growth of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has also been found to have antioxidant activity, which may help protect cells from oxidative stress. Additionally, 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol has been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol in lab experiments is its wide range of applications. This compound has been found to have various biochemical and physiological effects, making it useful in different fields of research. Additionally, 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol is relatively easy to synthesize and is commercially available.
One limitation of using 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol in lab experiments is its potential toxicity. While this compound has been found to have low toxicity in animal studies, caution should be taken when handling it. Additionally, the mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Additionally, more research is needed to fully understand the mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol, which may help identify new applications for this compound in different fields of research.
Méthodes De Synthèse
The synthesis of 1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol can be achieved through a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene. The second step is the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The third step is the condensation of the resulting amine with 1,4-dibromobutane to form the final product.
Applications De Recherche Scientifique
1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)(2-methoxyphenyl) 1,4-butanediol has been used in various scientific research applications. It has been found to have anti-tumor activity, making it a potential candidate for cancer treatment. It has also been used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in catalysis reactions. Additionally, this compound has been found to have antibacterial and antifungal properties, making it a useful tool in microbiology research.
Propriétés
IUPAC Name |
1-methoxy-2-[4-(2-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-19-15-9-3-5-11-17(15)21-13-7-8-14-22-18-12-6-4-10-16(18)20-2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXMLKQKZVKMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5363546 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5218865.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5218873.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5218874.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5218875.png)
![4-ethyl 2-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5218890.png)

![4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B5218896.png)
![3-(2-fluorophenyl)-5-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5218906.png)
![ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5218914.png)

![5-{5-[3-(4-fluorophenyl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218928.png)
![1-(cyclopropylcarbonyl)-4-[4-(2-isoxazolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5218931.png)

![6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5218936.png)